molecular formula C13H15NO6 B580270 Benzyloxycarbonyl-3-aminoglutaric acid CAS No. 17336-01-5

Benzyloxycarbonyl-3-aminoglutaric acid

Cat. No.: B580270
CAS No.: 17336-01-5
M. Wt: 281.264
InChI Key: FTOPPJBPNYXBBO-UHFFFAOYSA-N
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Description

Benzyloxycarbonyl-3-aminoglutaric acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonyl-3-aminoglutaric acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This protection is achieved through the reaction of 3-aminoglutaric acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonyl-3-aminoglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Benzyloxycarbonyl-3-aminoglutaric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyloxycarbonyl-3-aminoglutaric acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protective group, allowing selective reactions to occur at other functional sites. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .

Comparison with Similar Compounds

Similar Compounds

  • Benzyloxycarbonyl-2-aminoglutaric acid
  • Benzyloxycarbonyl-4-aminoglutaric acid
  • Benzyloxycarbonyl-3-aminopentanoic acid

Uniqueness

Benzyloxycarbonyl-3-aminoglutaric acid is unique due to its specific structural configuration, which allows for selective protection and deprotection of the amino group. This selectivity is advantageous in synthetic chemistry, where precise control over reaction pathways is essential .

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-11(16)6-10(7-12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBMZPOXNHDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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